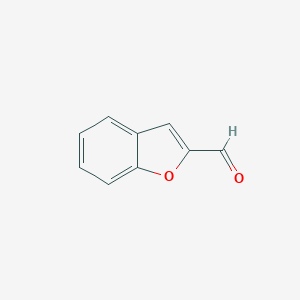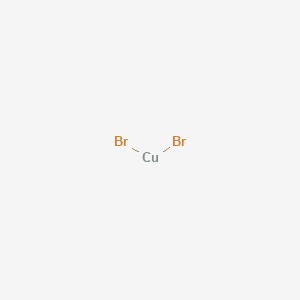
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol, also known as MPBD, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications. This compound is a derivative of resveratrol, a natural compound found in grapes and red wine that has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is not yet fully understood, but it is believed to work through several different pathways. One possible mechanism is through the activation of the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol may also work through the inhibition of certain enzymes involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have several biochemical and physiological effects that may be beneficial in the treatment of various diseases. These effects include the inhibition of oxidative stress, the reduction of inflammation, and the induction of apoptosis in cancer cells. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has also been shown to have neuroprotective effects and may help to improve cognitive function in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol. One area of research is the development of new synthetic methods for producing 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol and its effects on different pathways in the body.
Méthodes De Synthèse
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol can be achieved through several methods, including the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and the use of boron trifluoride etherate as a catalyst in Friedel-Crafts acylation reactions. These methods have been developed to produce high yields of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol with high purity.
Applications De Recherche Scientifique
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been the subject of much scientific research due to its potential applications in the treatment of a variety of diseases. Some of the areas of research include cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent or treat these diseases.
Propriétés
Numéro CAS |
111917-57-8 |
|---|---|
Nom du produit |
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O3/c1-6-4-9(12)7(5-8(6)11)10(2,3)13/h4-5,11-13H,1-3H3 |
Clé InChI |
NEYYQMURWFWLNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
SMILES canonique |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
Synonymes |
1,4-Benzenediol, 2-(1-hydroxy-1-methylethyl)-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



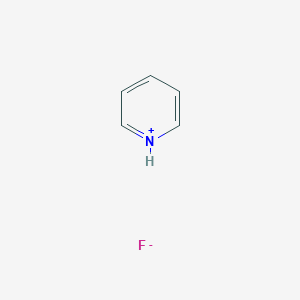
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
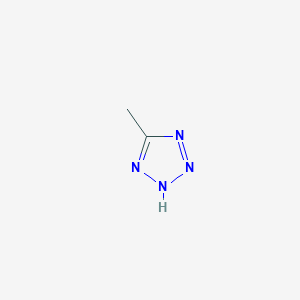
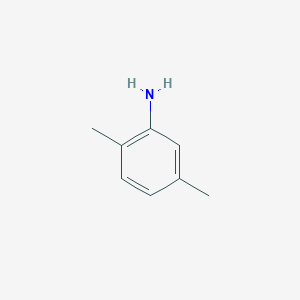
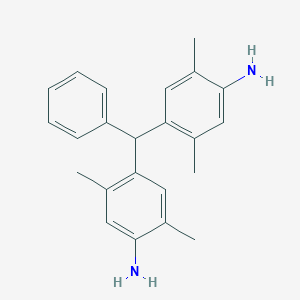
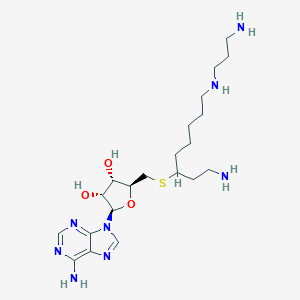
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
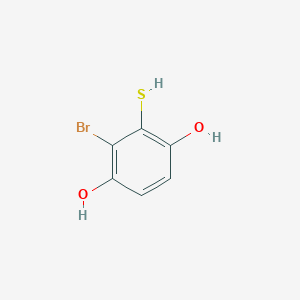
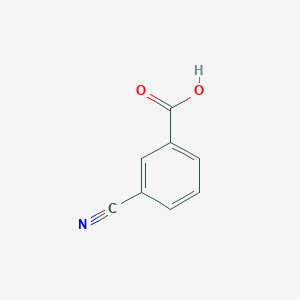
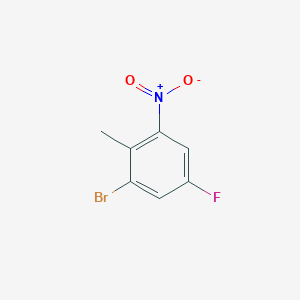
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
